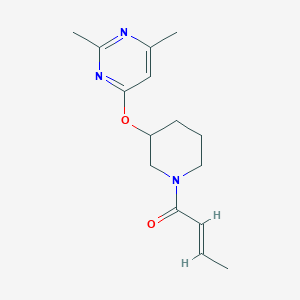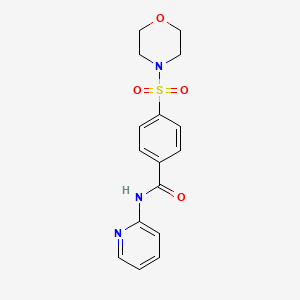
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide, also known as MS-PPOH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid, followed by the addition of triethylamine.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,5-a]pyridine derivatives, have been noted for their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .
Mode of Action
Similar compounds have been used in various applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that these compounds may interact with their targets in a way that alters cellular processes, leading to changes in cell behavior.
Biochemical Pathways
Similar compounds have shown to have a wide range of biological properties , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been used in various applications, including anti-cancer drugs , suggesting that they may have significant effects at the molecular and cellular level.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, such as aspirin and ibuprofen, 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide does not inhibit the activity of COX-1, which is an enzyme involved in the production of prostaglandins that protect the stomach lining.
However, one limitation of using 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide in lab experiments is its low solubility in water. This can make it difficult to dissolve and administer in experiments.
Future Directions
There are several future directions for the study of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide. One direction is the development of more potent and selective inhibitors of COX-2. This could lead to the development of more effective anti-inflammatory and analgesic drugs.
Another direction is the study of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide in combination with other drugs for the treatment of cancer. 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin.
Finally, the study of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide in the treatment of neurodegenerative diseases is an area of future research. 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Further studies are needed to determine its potential use in the treatment of these diseases.
Conclusion
In conclusion, 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide is a small molecule inhibitor that has potential applications in various fields of scientific research. Its synthesis method involves the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid in the presence of triethylamine. 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been found to have anti-inflammatory, analgesic, and anti-cancer effects. Its mechanism of action involves the inhibition of COX-2 and induction of apoptosis in cancer cells. 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
The synthesis of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide involves the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid in the presence of triethylamine. The reaction is carried out in anhydrous acetonitrile at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide.
Scientific Research Applications
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been found to have potential applications in various fields of scientific research. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been studied for its anti-inflammatory and analgesic properties.
In addition, 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been found to inhibit the growth of cancer cells. It has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-15-3-1-2-8-17-15)13-4-6-14(7-5-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFVCVYOUOXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2903701.png)
![2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2903702.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903704.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2903706.png)
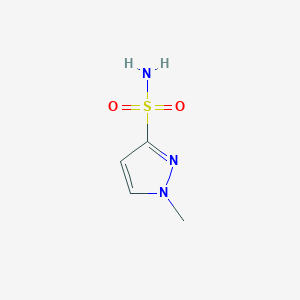
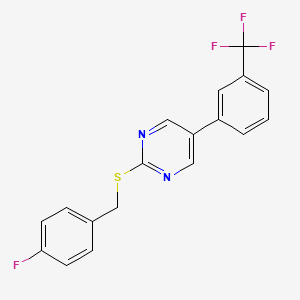
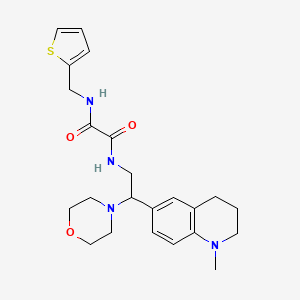

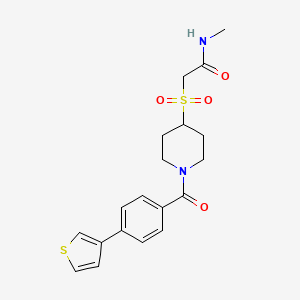
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)
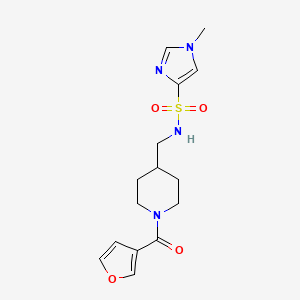
![Methyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2903723.png)
